molecular formula C6H8O2 B1654280 (1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid CAS No. 2183-87-1

(1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid

Cat. No. B1654280
M. Wt: 112.13
InChI Key: RITCJGIGTNSDKO-CRCLSJGQSA-N
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Patent
US04988703

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:5][CH:4]1C(O)=O)=[CH2:2].C([N:11]([CH2:14]C)CC)C.C1([O:22]P(N=[N+]=[N-])(OC2C=CC=CC=2)=O)C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:14]([NH:11][CH:4]1[CH2:5][CH:3]1[CH:1]=[CH2:2])=[O:22])([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
14.42 g
Type
reactant
Smiles
C(=C)C1C(C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise from an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was then raised to 100° C.
STIRRING
Type
STIRRING
Details
it was stirred overnight at this temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 150 mL of methylene chloride
WASH
Type
WASH
Details
washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04988703

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:5][CH:4]1C(O)=O)=[CH2:2].C([N:11]([CH2:14]C)CC)C.C1([O:22]P(N=[N+]=[N-])(OC2C=CC=CC=2)=O)C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:14]([NH:11][CH:4]1[CH2:5][CH:3]1[CH:1]=[CH2:2])=[O:22])([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
14.42 g
Type
reactant
Smiles
C(=C)C1C(C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
diphenylphosphonoazide
Quantity
30.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
DPPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise from an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was then raised to 100° C.
STIRRING
Type
STIRRING
Details
it was stirred overnight at this temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 150 mL of methylene chloride
WASH
Type
WASH
Details
washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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